molecular formula C4H9NO6 B1589593 Ammonium hydrogen tartrate CAS No. 3095-65-6

Ammonium hydrogen tartrate

Cat. No.: B1589593
CAS No.: 3095-65-6
M. Wt: 167.12 g/mol
InChI Key: ZMFVLYPTTFPBNG-ZVGUSBNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium hydrogen tartrate can be synthesized through the neutralization of tartaric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the tartaric acid dissolved in water and ammonium hydroxide added slowly until the pH reaches neutrality. The resulting solution is then evaporated to yield the ammonium salt .

Industrial Production Methods

In industrial settings, the production of ammonium 3-carboxy-2,3-dihydroxypropanoate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ammonium hydrogen tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ammonium hydrogen tartrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Sodium tartrate
  • Potassium tartrate
  • Calcium tartrate

Uniqueness

Ammonium hydrogen tartrate is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to other tartrate salts. This makes it particularly useful in applications where specific ionic interactions are required .

Properties

CAS No.

3095-65-6

Molecular Formula

C4H9NO6

Molecular Weight

167.12 g/mol

IUPAC Name

azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1

InChI Key

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[NH4+]

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+]

Related CAS

3095-65-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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